molecular formula C28H30F3N3O2 B11645555 4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11645555
M. Wt: 497.6 g/mol
InChI Key: RHNKETPYPMXLIC-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C28H30F3N3O2 and a molecular weight of 497.565 g/mol . This compound is notable for its unique structure, which includes a quinoline core, a dimethylamino group, and a trifluoromethylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl derivatives: Compounds with similar dimethylamino groups.

    Quinoline derivatives: Compounds with a quinoline core structure.

    Trifluoromethylphenyl derivatives: Compounds with a trifluoromethylphenyl group.

Uniqueness

4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C28H30F3N3O2

Molecular Weight

497.6 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H30F3N3O2/c1-16-23(26(36)33-19-8-6-7-18(13-19)28(29,30)31)24(17-9-11-20(12-10-17)34(4)5)25-21(32-16)14-27(2,3)15-22(25)35/h6-13,24,32H,14-15H2,1-5H3,(H,33,36)

InChI Key

RHNKETPYPMXLIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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